Dichlorohydrotris(triphenylphosphine)iridium Dichlorohydrotris(triphenylphosphine)iridium
Brand Name: Vulcanchem
CAS No.: 16971-01-0
VCID: VC21044804
InChI: InChI=1S/3C18H15P.2ClH.Ir.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h3*1-15H;2*1H;;/q;;;;;+3;-1/p-2
SMILES: [H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ir+3]
Molecular Formula: C54H46Cl2IrP3
Molecular Weight: 1051 g/mol

Dichlorohydrotris(triphenylphosphine)iridium

CAS No.: 16971-01-0

Cat. No.: VC21044804

Molecular Formula: C54H46Cl2IrP3

Molecular Weight: 1051 g/mol

* For research use only. Not for human or veterinary use.

Dichlorohydrotris(triphenylphosphine)iridium - 16971-01-0

Specification

CAS No. 16971-01-0
Molecular Formula C54H46Cl2IrP3
Molecular Weight 1051 g/mol
IUPAC Name hydride;iridium(3+);triphenylphosphane;dichloride
Standard InChI InChI=1S/3C18H15P.2ClH.Ir.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h3*1-15H;2*1H;;/q;;;;;+3;-1/p-2
Standard InChI Key DNCBRZLWZJURKO-UHFFFAOYSA-L
SMILES [H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ir+3]
Canonical SMILES [H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ir+3]

Introduction

Chemical Structure and Basic Properties

Dichlorohydrotris(triphenylphosphine)iridium is an organometallic coordination complex with iridium as the central metal atom. It is classified as an iridium(III) complex coordinated by three triphenylphosphine ligands, two chloride ions, and one hydride ligand. The compound presents as a solid with distinctive physical and chemical characteristics that contribute to its effectiveness as a catalyst.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of dichlorohydrotris(triphenylphosphine)iridium:

PropertyValue
CAS Number16971-01-0
Molecular FormulaC54H46Cl2IrP3
Molecular Weight1051 g/mol
IUPAC Namehydride;iridium(3+);triphenylphosphane;dichloride
AppearanceSolid
Boiling Point360°C at 760 mmHg
Flash Point181.7°C
Vapor Pressure4.74E-05 mmHg at 25°C
Standard InChIInChI=1S/3C18H15P.2ClH.Ir.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;

The complex exhibits characteristic spectroscopic properties that help in its identification and structural elucidation. The presence of the hydride ligand can be detected by nuclear magnetic resonance (NMR) spectroscopy, while the coordination environment around the iridium center can be studied using X-ray crystallography .

Structural Characteristics

Dichlorohydrotris(triphenylphosphine)iridium features a coordination sphere that significantly influences its reactivity. The complex adopts a geometry where the iridium center is coordinated to three triphenylphosphine ligands through the phosphorus atoms, two chloride ions, and one hydride ligand .

The triphenylphosphine ligands, with their bulky phenyl groups, provide steric protection to the metal center while also contributing to the electronic properties of the complex. The presence of the hydride ligand is particularly important for the catalytic activity of the complex, especially in reactions involving hydrogen transfer .

This structural arrangement creates a specific electronic environment around the iridium center that enables its participation in various catalytic processes. The coordination of three phosphine ligands provides electron density to the metal center, influencing its Lewis acidity and thus its ability to interact with substrates.

Applications in Catalysis

Hydrohalogenation Reactions

One of the significant applications of dichlorohydrotris(triphenylphosphine)iridium is in hydrohalogenation reactions. The complex has been employed as a catalyst in the hydrochlorination and hydrobromination of unactivated alkynes .

In these reactions, the iridium complex facilitates the transfer of a hydrogen-halogen unit to the alkyne substrate, resulting in the formation of vinyl halides. This process occurs through a shuttle catalysis mechanism, where the iridium complex serves as a mediator for the hydrogen halide transfer .

A notable advantage of using this iridium catalyst in such reactions is the ability to perform hydrohalogenation under mild conditions without the need for corrosive reagents such as hydrogen halides or acid chlorides. This improves both the functional group tolerance and the safety profile of these synthetic procedures .

Hydrogen Isotope Exchange

Dichlorohydrotris(triphenylphosphine)iridium has gained significant attention for its application in hydrogen isotope exchange (HIE) reactions, particularly in the context of deuterium and tritium labeling of organic compounds .

Research has shown that iridium complexes of this type can effectively catalyze the ortho-directed C-H activation and subsequent hydrogen isotope exchange in various substrates. This application is particularly valuable in pharmaceutical research, where isotopically labeled compounds are essential for metabolic studies and drug development .

The effectiveness of the iridium complex in HIE reactions stems from its ability to:

  • Form reactive intermediates with substrate molecules through coordination

  • Activate C-H bonds at specific positions through directed mechanisms

  • Facilitate the exchange of hydrogen atoms with deuterium or tritium

  • Release the labeled product while regenerating the active catalyst

Research Findings and Developments

Recent research has focused on enhancing the catalytic efficiency of dichlorohydrotris(triphenylphosphine)iridium by modifying its ligand environment or exploring its use in combination with other catalysts.

Studies have demonstrated that this iridium complex exhibits significant catalytic activity in various chemical transformations, including hydrogenation reactions, carbon-hydrogen bond activation, and functional group transformations . The complex's ability to maintain structural integrity under various reaction conditions is crucial for its function as a catalyst, and investigations into its stability have confirmed this characteristic.

Mechanistic studies of iridium-catalyzed hydrohalogenation reactions have provided insights into the activation of C-H bonds and the formation of key intermediates. For instance, reactions with deuterated reagents have shown that the process likely involves the formation of an Ir-D species as a crucial intermediate in the catalytic cycle . These findings have contributed to the understanding of how the iridium complex functions and have guided the development of improved catalytic systems.

Comparison with Related Complexes

Dichlorohydrotris(triphenylphosphine)iridium shares structural similarities with other transition metal complexes such as:

  • Dichlorotris(triphenylphosphine)ruthenium(II), which has applications in homogeneous catalysis but exhibits different reactivity patterns due to the different metal center .

  • Wilkinson's catalyst (chloridotris(triphenylphosphine)rhodium(I)), which is widely used in hydrogenation reactions but lacks the hydride ligand present in the iridium complex .

  • Dichlorohydrotris(triphenylphosphine)rhodium, a rhodium analog that demonstrates different catalytic behaviors despite the similar ligand environment .

  • Carbonylchlorobis(triphenylphosphine)iridium(I), another iridium complex but with a carbonyl ligand instead of a hydride, which influences its reactivity in different chemical transformations .

The differences in reactivity between these complexes can be attributed to the nature of the metal center, the oxidation state, and the specific ligand environment, all of which influence the electronic and steric properties of the complex and, consequently, its catalytic behavior .

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